molecular formula C11H15NO B14699067 1-[Ethyl(phenyl)amino]propan-2-one CAS No. 31399-19-6

1-[Ethyl(phenyl)amino]propan-2-one

Katalognummer: B14699067
CAS-Nummer: 31399-19-6
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: CYEMHSCMWFSPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Ethyl(phenyl)amino]propan-2-one is an organic compound with a complex structure that includes an ethyl group, a phenyl group, and an amino group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[Ethyl(phenyl)amino]propan-2-one can be synthesized through several methods. One common approach involves the reaction of ethylamine with phenylacetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[Ethyl(phenyl)amino]propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[Ethyl(phenyl)amino]propan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[Ethyl(phenyl)amino]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Phenylacetone: A structurally related compound with similar chemical properties.

    Benzyl methyl ketone: Another related compound used in similar applications.

Uniqueness: 1-[Ethyl(phenyl)amino]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of organic chemistry.

Eigenschaften

CAS-Nummer

31399-19-6

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

1-(N-ethylanilino)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI-Schlüssel

CYEMHSCMWFSPPT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(=O)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.